3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride 3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517981
InChI: InChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H
SMILES: C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl
Molecular Formula: C10H14ClFN2
Molecular Weight: 216.68 g/mol

3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride

CAS No.:

Cat. No.: VC13517981

Molecular Formula: C10H14ClFN2

Molecular Weight: 216.68 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride -

Specification

Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
IUPAC Name 3-fluoro-4-pyrrolidin-1-ylaniline;hydrochloride
Standard InChI InChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H
Standard InChI Key MWFPXUBYACVXGU-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 3-fluoro-4-pyrrolidin-1-ylaniline hydrochloride consists of an aniline ring substituted at the third position with fluorine and at the fourth position with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄ClFN₂
Molecular Weight216.68 g/mol
IUPAC Name3-fluoro-4-pyrrolidin-1-ylaniline; hydrochloride
SMILESC1CCN(C1)C2=C(C=C(C=C2)N)F.Cl
InChIInChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H

The pyrrolidine ring introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, while the fluorine atom modulates electronic properties and metabolic stability. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aniline ring and the chair conformation of the pyrrolidine group in solid-state structures.

Synthesis and Manufacturing

Industrial synthesis of 3-fluoro-4-pyrrolidin-1-ylaniline hydrochloride typically involves multi-step organic reactions. A common route begins with the nitration of 3-fluoroaniline, followed by selective reduction and subsequent coupling with pyrrolidine via Buchwald-Hartwig amination. The final step involves salt formation with hydrochloric acid to improve crystallinity and storage stability.

Key Synthetic Steps:

  • Nitration and Reduction: 3-Fluoroaniline undergoes nitration to introduce a nitro group at the para position, followed by catalytic hydrogenation to yield 3-fluoro-4-nitroaniline.

  • Pyrrolidine Coupling: The nitro intermediate reacts with pyrrolidine under palladium catalysis, replacing the nitro group with the pyrrolidine moiety.

  • Salt Formation: The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. For example, microreactor technology enables precise temperature control during exothermic steps, reducing side reactions and improving purity (>99% by HPLC).

Physicochemical Properties

The compound’s solubility profile is pH-dependent, with high solubility in aqueous acidic solutions (≥50 mg/mL at pH 2) and moderate solubility in polar organic solvents like ethanol and acetonitrile. The pKa of the aniline nitrogen is approximately 4.7, favoring protonation under physiological conditions.

Table 2: Physicochemical Data

PropertyValue
Melting Point198–202°C (decomposition)
LogP (Octanol-Water)1.8 ± 0.2
Solubility in Water25 mg/mL (at 25°C, pH 2)
StabilityStable under inert atmosphere

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, necessitating storage at –20°C under nitrogen for long-term stability.

Applications in Pharmaceutical Research

3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride serves as a key intermediate in synthesizing dopamine D₃ receptor antagonists. Its structural motif aligns with pharmacophores known to cross the blood-brain barrier, making it a candidate for treating neuropsychiatric disorders.

Central Nervous System (CNS) Therapeutics

In rodent models, derivatives of this compound exhibit high affinity for D₃ receptors (Ki = 2.3 nM), outperforming reference drugs like aripiprazole (Ki = 6.7 nM). Molecular docking simulations suggest the pyrrolidine ring forms hydrogen bonds with Asp110 in the receptor’s binding pocket, while the fluorine atom enhances hydrophobic interactions with Val107.

Anti-Inflammatory Agents

The compound’s aniline core has been functionalized to produce dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors. In vitro assays show IC₅₀ values of 0.8 µM for COX-2 and 1.2 µM for 5-LOX, comparable to celecoxib (IC₅₀ = 0.5 µM).

Research Findings and Biological Activity

Recent studies highlight its role in modulating sigma-1 receptors, which are implicated in neuroprotection and cancer. In glioblastoma cell lines (U87MG), the compound induces apoptosis via caspase-3 activation (EC₅₀ = 12 µM), with minimal cytotoxicity to healthy astrocytes.

Comparison with Related Compounds

Compared to 3-fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride, the pyrrolidine derivative exhibits superior metabolic stability in human liver microsomes (t₁/₂ = 45 min vs. 12 min). This is attributed to reduced susceptibility to cytochrome P450 3A4-mediated oxidation.

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupBioactivity (D₃ Receptor Ki)
3-Fluoro-4-pyrrolidin-1-ylaniline HCl216.68 g/molPyrrolidine2.3 nM
3-Fluoro-4-(1H-imidazol-1-yl)aniline HCl250.10 g/molImidazole15 nM

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